Docosyl 12-hydroxyoctadecanoate
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Overview
Description
Docosyl 12-hydroxyoctadecanoate is a chemical compound with the molecular formula C40H80O3. It is an ester formed from docosanol and 12-hydroxyoctadecanoic acid. This compound is characterized by its long carbon chain and the presence of both ester and hydroxyl functional groups .
Preparation Methods
Synthetic Routes and Reaction Conditions
Docosyl 12-hydroxyoctadecanoate can be synthesized through the esterification reaction between docosanol and 12-hydroxyoctadecanoic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous esterification processes using large-scale reactors. The reactants are continuously fed into the reactor, and the product is continuously removed, allowing for efficient large-scale production. The use of high-purity reactants and optimized reaction conditions ensures the high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Docosyl 12-hydroxyoctadecanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl group can participate in substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of halogenated derivatives or other substituted products.
Scientific Research Applications
Docosyl 12-hydroxyoctadecanoate has various applications in scientific research, including:
Chemistry: Used as a model compound for studying esterification and hydrolysis reactions.
Biology: Investigated for its potential role in biological membranes and lipid metabolism.
Medicine: Explored for its potential therapeutic applications, including as a component in drug delivery systems.
Industry: Utilized in the formulation of cosmetics and personal care products due to its emollient properties.
Mechanism of Action
The mechanism of action of docosyl 12-hydroxyoctadecanoate involves its interaction with biological membranes. The long carbon chain allows it to integrate into lipid bilayers, potentially affecting membrane fluidity and permeability. The hydroxyl and ester groups may also participate in hydrogen bonding and other interactions with membrane components, influencing various cellular processes .
Comparison with Similar Compounds
Similar Compounds
12-hydroxyoctadecanoic acid: A hydroxy fatty acid with similar structural features but lacks the ester linkage.
Docosanol: A long-chain alcohol that serves as a precursor in the synthesis of docosyl 12-hydroxyoctadecanoate.
Uniqueness
This compound is unique due to its combination of a long carbon chain, hydroxyl group, and ester linkage. This combination imparts specific physicochemical properties, such as enhanced solubility in lipophilic environments and potential biological activity, distinguishing it from other similar compounds .
Properties
CAS No. |
84682-02-0 |
---|---|
Molecular Formula |
C40H80O3 |
Molecular Weight |
609.1 g/mol |
IUPAC Name |
docosyl 12-hydroxyoctadecanoate |
InChI |
InChI=1S/C40H80O3/c1-3-5-7-9-10-11-12-13-14-15-16-17-18-19-20-21-24-27-30-34-38-43-40(42)37-33-29-26-23-22-25-28-32-36-39(41)35-31-8-6-4-2/h39,41H,3-38H2,1-2H3 |
InChI Key |
FMFCOGKGIKFFSQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCOC(=O)CCCCCCCCCCC(CCCCCC)O |
Origin of Product |
United States |
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